1-(1-adamantylcarbonyl)-4-benzylpiperidine
Description
The exact mass of the compound this compound is 337.240564612 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-adamantyl-(4-benzylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c25-22(23-14-19-11-20(15-23)13-21(12-19)16-23)24-8-6-18(7-9-24)10-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXHSAIBQASUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar adamantane derivatives have been found to exhibit a range of bioactivities, including antimicrobial, anticancer, antituberculosis, antiviral, and anticonvulsant activities. Therefore, it’s plausible that this compound may interact with a variety of cellular targets, depending on the specific context.
Mode of Action
It’s known that the compound is synthesized from 1-adamantyl carbohydrazide and various substituted benzaldehydes and acetophenones. The resulting hydrazide-hydrazones with a 1-adamantane carbonyl moiety have been tested for activities against some Gram-negative and Gram-positive bacteria, and the fungus Candida albicans.
Biochemical Pathways
Given the broad range of biological activities associated with adamantane derivatives, it’s likely that this compound may interact with multiple biochemical pathways, potentially influencing processes such as cell proliferation, apoptosis, and microbial growth.
Biochemical Analysis
Biochemical Properties
It is known that adamantane derivatives, which include this compound, have shown high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives.
Cellular Effects
Other adamantane derivatives have been found to exhibit various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Other adamantane derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Other adamantane derivatives have been found to exhibit changes in their effects over time in laboratory settings.
Dosage Effects in Animal Models
The effects of 1-(1-Adamantylcarbonyl)-4-Benzylpiperidine at different dosages in animal models have not been specifically studied. Other adamantane derivatives have been found to exhibit varying effects at different dosages in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
